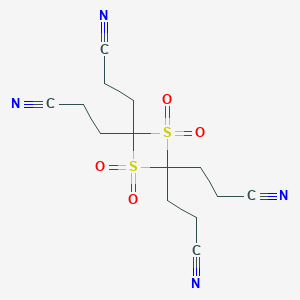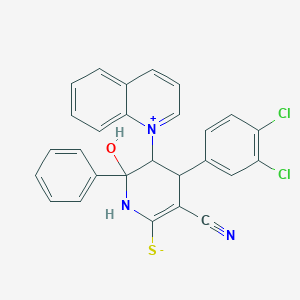![molecular formula C27H20N2O B6117012 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B6117012.png)
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as SKI-II, and it has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol involves the inhibition of SK1, which is a key enzyme in the sphingolipid pathway. SK1 catalyzes the conversion of sphingosine to sphingosine-1-phosphate (S1P), which is a bioactive lipid that regulates various cellular processes. By inhibiting SK1, 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol reduces the levels of S1P, which in turn leads to the activation of pro-apoptotic pathways and the suppression of pro-inflammatory signaling.
Biochemical and Physiological Effects:
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound induces cell death and reduces tumor growth by inhibiting SK1. In immune cells, it suppresses inflammation and modulates immune responses by regulating the production of cytokines and chemokines. In the brain, it modulates the activity of ion channels and may have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of using 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol in lab experiments is its specificity for SK1 inhibition. This compound has a high affinity for SK1 and does not affect the activity of other enzymes in the sphingolipid pathway. Moreover, it has been shown to be effective in various cell types and animal models. However, one limitation of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol. One direction is to explore its potential applications in other fields, such as cardiovascular disease and diabetes. Another direction is to investigate its mechanism of action in more detail, particularly its effects on downstream signaling pathways. Moreover, future studies may focus on developing more potent and selective SK1 inhibitors based on the structure of 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol.
合成方法
The synthesis of 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol involves the reaction of 4-biphenylyl-1H-imidazole-5-carbaldehyde and 4-hydroxybenzophenone in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and pressure. The yield of the compound depends on various factors, such as the reaction time, reactant ratio, and purity of the starting materials.
科学研究应用
3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol has been extensively studied for its potential applications in various fields, such as cancer research, immunology, and neuroscience. This compound has been shown to inhibit sphingosine kinase 1 (SK1), which is an enzyme that plays a crucial role in cell proliferation, survival, and migration. By inhibiting SK1, 3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol can induce cell death in cancer cells and suppress inflammation in immune cells. Moreover, this compound has been shown to modulate the activity of ion channels in the brain, which may have implications for the treatment of neurological disorders.
属性
IUPAC Name |
3-[4-phenyl-5-(4-phenylphenyl)-1H-imidazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O/c30-24-13-7-12-23(18-24)27-28-25(21-10-5-2-6-11-21)26(29-27)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18,30H,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMSXBORPNATCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC(=CC=C4)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6116930.png)


![N-(2-hydroxy-1,1-dimethylethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6116948.png)
![ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6116955.png)
![1-tert-butyl-4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6116967.png)

![4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6116976.png)
![2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B6116982.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6116989.png)

![2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B6117019.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B6117034.png)
